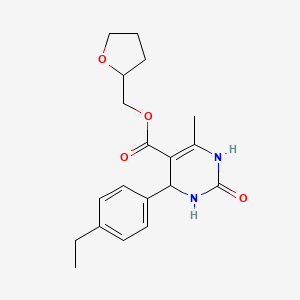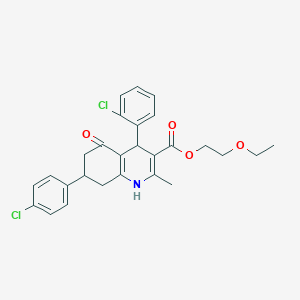![molecular formula C20H23NO3 B5102025 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine, also known as BDM, is a chemical compound that has been extensively studied for its potential use in scientific research. BDM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine involves its ability to selectively disrupt lipid rafts. Lipid rafts are thought to play a role in signal transduction and other cellular processes by providing a platform for the assembly of signaling molecules. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine disrupts lipid rafts by binding to cholesterol, which is a key component of lipid rafts. This binding leads to the displacement of other lipid raft-associated proteins and the subsequent disruption of lipid raft structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine are complex and varied. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to affect a variety of cellular processes, including signal transduction, membrane trafficking, and cell adhesion. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has also been shown to affect the function of various membrane proteins, including ion channels and transporters. In addition, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine for lab experiments is its ability to selectively disrupt lipid rafts. This allows researchers to investigate the role of membrane fluidity in various biological processes. However, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine also has some limitations. For example, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the effects of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine on lipid rafts can be complex and difficult to interpret.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine. One area of research that is particularly promising involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for investigating the role of membrane fluidity in various disease processes, including cancer and neurodegenerative diseases. In addition, there is a need for further research into the mechanism of action of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine and its effects on various cellular processes. Finally, there is a need for the development of new and improved methods for synthesizing and purifying 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.
Synthesemethoden
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multi-step process involving the reaction of 4-biphenylyloxyacetic acid with 2,6-dimethylmorpholine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to yield pure 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine.
Wissenschaftliche Forschungsanwendungen
4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to have a variety of potential scientific research applications. One of the most promising areas of research involves the use of 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine as a tool for studying the role of membrane fluidity in various biological processes. 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine has been shown to selectively disrupt lipid rafts, which are membrane domains that are enriched in cholesterol and sphingolipids and are thought to play a role in signal transduction and other cellular processes. By selectively disrupting lipid rafts, 4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine can be used to investigate the role of membrane fluidity in various biological processes.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15-12-21(13-16(2)24-15)20(22)14-23-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJIRHITEJQGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B5101962.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B5101969.png)


![4-[(4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5101994.png)

![2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5102019.png)
![4-{2-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5102028.png)
![11-(3-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5102046.png)

![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102053.png)
![ethyl 4-(4-methoxybenzyl)-1-[2-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5102055.png)
![allyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102067.png)